
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide
Overview
Description
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce pyridine-2-methylamine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid derivatives with hydrazine or its derivatives. The resulting compound exhibits a planar structure, which facilitates its interactions with other molecules. For instance, the crystal structure analysis reveals that the compound can form hydrogen bonds, making it suitable for supramolecular assemblies .
Supramolecular Chemistry
Self-Assembly and Molecular Building Blocks
This compound has been identified as an effective molecular building block in supramolecular chemistry. It can self-assemble into complex architectures due to its ability to form hydrogen bonds through its carbonyl and hydrazide functional groups. The compound's ability to create donor-acceptor systems enhances its potential in designing new materials .
Case Study: Formation of Supramolecular Structures
A study demonstrated that this compound could be utilized to construct supramolecular structures with specific geometries. By manipulating the substituents on the pyridine rings, researchers achieved various packing arrangements that could be tailored for specific applications in materials science and nanotechnology .
Coordination Chemistry
Metal Complexes
The coordination properties of this compound have been extensively studied. The compound can coordinate with transition metals such as cobalt(II), nickel(II), and copper(II), forming stable metal complexes. These complexes exhibit interesting magnetic and luminescent properties, making them valuable for applications in catalysis and sensing .
Case Study: Antimicrobial Activity of Metal Complexes
Research has shown that metal complexes derived from this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, cobalt(II) complexes demonstrated higher antibacterial efficacy compared to the free ligand, indicating that metal coordination can enhance biological activity .
Medicinal Chemistry
Antimicrobial Properties
The compound and its derivatives have been evaluated for their antimicrobial properties. Studies indicate that this compound displays promising activity against several pathogens, including resistant strains of bacteria. The mechanism involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic processes .
Case Study: In Vitro Studies
In vitro studies have confirmed that this compound exhibits significant antifungal activity comparable to standard antifungal agents. The compound's structure allows it to interact effectively with target sites within microbial cells, leading to cell death .
Applications in Catalysis
This compound has also found applications in catalysis due to its ability to stabilize reactive intermediates. Its metal complexes serve as catalysts in various organic reactions, including oxidation and coupling reactions.
Case Study: Catalytic Activity Evaluation
A comprehensive evaluation of the catalytic properties of metal complexes derived from this compound showed enhanced reactivity and selectivity in organic transformations compared to traditional catalysts. This makes it a candidate for further exploration in industrial applications .
Mechanism of Action
The mechanism of action of N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also inhibit specific enzymes or proteins critical for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbohydrazide: A simpler analog with similar antimicrobial properties.
Pyridine-4-carbohydrazide: Another analog with potential antimicrobial activity.
Uniqueness
N’-(pyridine-2-carbonyl)pyridine-2-carbohydrazide stands out due to its dual pyridine rings, which enhance its binding affinity and specificity for certain biological targets. This structural feature also contributes to its versatility in forming metal complexes and its potential as a multifunctional agent in various applications .
Biological Activity
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide is a compound of significant interest due to its unique structural features and diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound consists of two pyridine rings linked by a carbohydrazide moiety. The synthesis typically involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid chloride in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with microbial cell membranes. This interaction leads to:
- Disruption of Membrane Integrity : The compound can compromise the structural integrity of microbial membranes, resulting in cell lysis and death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival, thus impeding their metabolic processes.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens, including multidrug-resistant strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal properties against Candida albicans .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and disruption of mitochondrial membrane potential. This property positions this compound as a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
N-(pyridine-2-carbohydrazide) | Moderate | Low | Simpler structure, less binding affinity |
N'-(pyridine-4-carbonyl)pyridine-4-carbohydrazide | High | Moderate | Different substitution pattern on pyridine rings |
N'-(thiophene-2-carbonyl)pyridine-4-carbohydrazide | High | High | Enhanced anti-inflammatory properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .
- Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 20 μM, indicating potent anticancer activity compared to standard chemotherapeutics .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes involved in microbial metabolism, providing insights into its mechanism of action at the molecular level.
Properties
IUPAC Name |
N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-5-1-3-7-13-9)15-16-12(18)10-6-2-4-8-14-10/h1-8H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIBJYDENZRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004261 | |
Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840-79-9 | |
Record name | Hydrazine,2-dipicolinoyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[Hydroxy(pyridin-2-yl)methylidene]pyridine-2-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural characterization of N'-(pyridine-2-carbonyl)pyridine-2-carbohydrazide?
A1: this compound, also known as N,N'-Bis(picolinoyl)hydrazine, has the molecular formula C12H10N4O2. X-ray crystallography reveals a non-planar structure with a twisted "butterfly wing" conformation. [] The two carbonyl bonds adopt an s-syn conformation relative to the central N-N bond, which coincides with a crystallographic twofold axis. []
Q2: How does the structure of this compound influence its ability to form cocrystals?
A2: The molecule possesses flexible dipyridyl groups, making it a versatile building block for hydrogen-bonding directed cocrystallization. [] The presence of both hydrogen-bonding donors (N-H) and acceptors (O=C, N pyridine) allows for diverse interactions with various coformers like pyromellitic acid and fumaric acid. [] This flexibility enables the formation of different supramolecular architectures, including one-dimensional chains and two-dimensional networks, depending on the specific coformer and crystallization conditions. []
Q3: Are there any known polymorphs of this compound or its cocrystals?
A3: Yes, research has identified concomitant polymorphs of the cocrystal formed between this compound and pyromellitic acid. [] These polymorphs, denoted as [(H2BTA)·(H2-4-bph)], exhibit distinct crystal packing arrangements despite having the same chemical composition, highlighting the influence of subtle intermolecular interactions on solid-state structure. []
Q4: Has this compound been explored for its metal chelation properties?
A4: Yes, research indicates that this compound can act as a ligand in metal complexes. [, ] Specifically, its coordination chemistry with iron and copper has been investigated. [, ] These studies suggest potential applications in areas like catalysis or materials science, where metal complexes are frequently employed.
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